2-(Chloromethyl)-4-fluoro-1,3-benzoxazole
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Overview
Description
“2-(Chloromethyl)-4-fluoro-1,3-benzoxazole” is a compound that contains a benzoxazole ring, which is a type of aromatic organic compound that is a fusion of benzene and oxazole . The “2-(Chloromethyl)” and “4-fluoro” parts refer to the substituents on the benzoxazole ring. The chloromethyl group (-CH2Cl) is a functional group derived from methane by substituting one hydrogen atom with a chlorine atom . The fluoro group (-F) is a functional group derived from hydrogen by substituting the hydrogen atom with a fluorine atom.
Molecular Structure Analysis
The benzoxazole ring system in this compound is aromatic and planar. The chloromethyl and fluoro substituents may cause the molecule to be polar .Chemical Reactions Analysis
The chloromethyl group is reactive and can undergo various reactions, such as substitution reactions . The presence of the fluorine atom can also influence the reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzoxazole ring, chloromethyl, and fluoro groups in “2-(Chloromethyl)-4-fluoro-1,3-benzoxazole” would influence its properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Anticancer Agents
“2-(Chloromethyl)-4-fluoro-1,3-benzoxazole” serves as a key intermediate in the synthesis of novel anticancer agents. Researchers have utilized this compound in the preparation of 4-anilinoquinazoline scaffolds, which are promising in the fight against cancer . These scaffolds have shown efficacy in vitro and are part of ongoing research to develop new treatments.
Development of MRI Contrast Agents
The compound has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes. These complexes are sensitive to Zn2+ ions and can function as magnetic resonance imaging (MRI) contrast agents. This application is significant for enhancing the quality of MRI scans and improving diagnostic accuracy .
Alkylation Reactions
In organic synthesis, “2-(Chloromethyl)-4-fluoro-1,3-benzoxazole” is employed in base-catalyzed alkylation reactions. It has been used for the alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF, which are important for creating larger, complex organic structures .
Chemoselective Modification
The reactivity of this compound allows for selective modification of amino acids, such as cysteine or disulfide groups. This chemoselective modification is crucial in bioconjugation and the development of pharmaceuticals .
Solubility Studies
“2-(Chloromethyl)-4-fluoro-1,3-benzoxazole” has been studied for its solubility properties in various solvents. Understanding its solubility is essential for its application in different chemical reactions and processes .
Storage and Stability Analysis
Research into the storage and stability of “2-(Chloromethyl)-4-fluoro-1,3-benzoxazole” under different conditions is vital for its safe handling and use in laboratory settings. This includes studies on its hygroscopic nature and compatibility with other chemical substances .
Mechanism of Action
Target of Action
Similar compounds such as 2-chloromethyl acryl reagents have been reported to selectively modify proteins at cysteine or disulfide sites .
Mode of Action
It’s worth noting that related 2-chloromethyl acryl reagents can serve as a versatile platform for selective protein modification at cysteine or disulfide sites by tuning their inherent electronic properties through the amide or ester linkage .
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-4-fluoro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOPPVPQYXKXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-fluoro-1,3-benzoxazole |
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